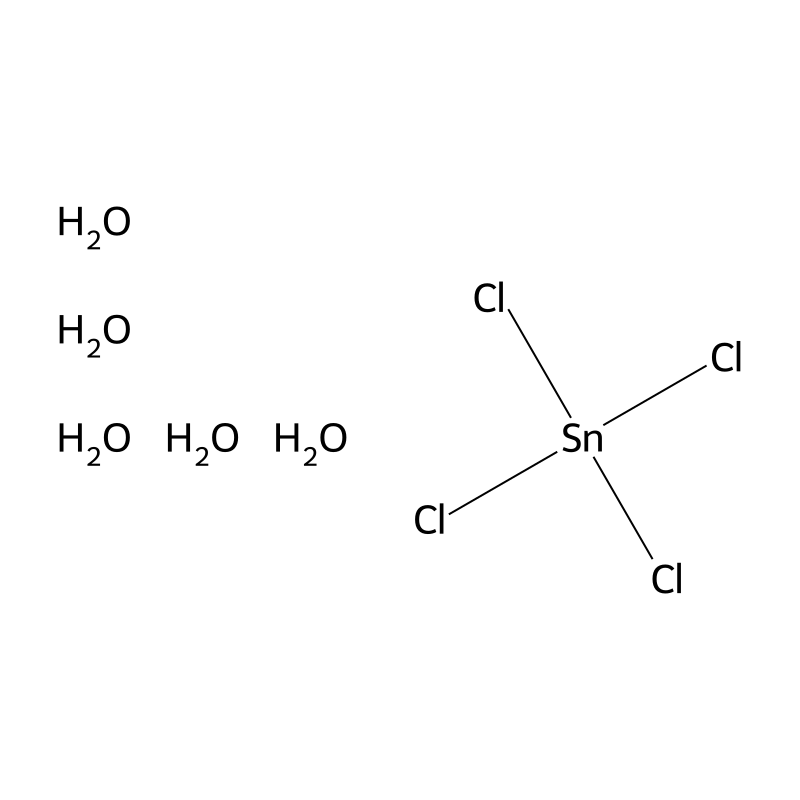

Stannane, tetrachloro-, pentahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Tin-Based Materials:

Stannane, tetrachloro-, pentahydrate serves as a versatile precursor for synthesizing various tin-based materials. By undergoing different chemical reactions, it can be used to produce:

- Tin(IV) oxide (SnO2): This material has numerous applications in electronics, such as transparent conductive films, gas sensors, and solar cells .

- Tin sulfides (SnS, SnS2): These materials exhibit interesting semiconducting properties and are being explored for applications in photovoltaics, thermoelectrics, and lithium-ion batteries .

- Organotin compounds: These compounds contain both tin and carbon atoms and are used in various applications, including organic light-emitting diodes (OLEDs) and fungicides .

Source of Tin(IV) Ions:

Stannane, tetrachloro-, pentahydrate readily dissociates in water to release tin(IV) ions (Sn4+). These ions can be used in various research studies, including:

- Synthesis of other metal-tin compounds: Tin(IV) ions can act as complexing agents to form coordination complexes with other metals, which can be used for various purposes, such as catalysis and materials science .

- Studies in bioinorganic chemistry: Tin(IV) ions exhibit similarities to other biologically relevant metal ions, such as iron(III). This allows researchers to use them as model systems to study various biological processes .

Research on Chlorine Chemistry:

Stannane, tetrachloro-, pentahydrate contains four chlorine atoms bonded to the central tin atom. This makes it a relevant compound for studying the behavior of chlorine atoms in various chemical reactions. Researchers can use it to:

- Investigate the mechanisms of chlorine substitution reactions: By observing how the chlorine atoms in the molecule react with other molecules, researchers can gain insights into the mechanisms of substitution reactions involving chlorine .

- Study the behavior of chlorine in aqueous environments: The presence of five water molecules surrounding the tin atom allows researchers to study how chlorine atoms interact with water molecules and other species in aqueous solutions .

Stannane, tetrachloro-, pentahydrate, also known as tin(IV) chloride pentahydrate, is a chemical compound with the formula SnCl₄·5H₂O. This compound appears as a white crystalline solid that is highly soluble in water. It is formed through the reaction of tin metal with chlorine gas at elevated temperatures (around 115°C) and is characterized by its Lewis acidic properties, making it a versatile reagent in various

Tin(IV) chloride pentahydrate is a corrosive and irritant compound. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation.

- Acute Toxicity: Oral LD50 (rat) = 3300 mg/kg

- Personal Protective Equipment: When handling this compound, it is essential to wear gloves, safety glasses, and a fume hood for proper ventilation.

Stannane, tetrachloro-, pentahydrate exhibits a range of chemical reactivity due to its Lewis acid nature. It readily dissociates in water to release tin(IV) ions (Sn⁴⁺), which can participate in various reactions, including:

- Formation of Coordination Complexes: It reacts with Lewis bases to form adducts. For example, with hydrochloric acid, it produces hexachlorostannic acid:

- Organic Synthesis: It acts as a catalyst in Friedel-Crafts reactions and can generate organotin compounds when treated with Grignard reagents:

- Dehydration: Upon heating above 50°C, stannane, tetrachloro-, pentahydrate loses its water molecules to form anhydrous tin(IV) chloride:

Stannane, tetrachloro-, pentahydrate is known for its toxicological properties. It is corrosive and can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation . The compound does not exhibit specific biological activity but is often used in research settings to study its interactions with biological systems due to its reactivity and ability to form complexes.

Stannane, tetrachloro-, pentahydrate has diverse applications across several fields:

- Catalyst in Organic Synthesis: Used in Friedel-Crafts reactions and as a catalyst for acylation processes.

- Production of Organotin Compounds: Acts as a precursor for synthesizing organotin derivatives which are utilized in various industrial applications.

- Semiconductor Industry: Employed in the preparation of indium tin oxide thin films.

- Textile Industry: Functions as a mordant in fabric dyeing processes.

- Disinfectant: Utilized for its antimicrobial properties in disinfectant formulations .

Research involving stannane, tetrachloro-, pentahydrate focuses on its interactions with various Lewis bases and its role in forming coordination complexes. Studies have shown that it can effectively coordinate with amines and phosphines, leading to the formation of stable adducts . Additionally, investigations into its reactivity with other halides have provided insights into its behavior in synthetic chemistry.

Stannane, tetrachloro-, pentahydrate shares similarities with other tin compounds but possesses unique characteristics due to its specific structure and reactivity. Below are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Stannic Chloride (Anhydrous) | SnCl₄ | Colorless liquid; highly reactive; Lewis acid |

| Stannous Chloride | SnCl₂ | Lower oxidation state; less reactive than stannic chloride |

| Stannane, dichloro- | SnCl₂·2H₂O | Less soluble; different hydration state |

| Tetramethylstannane | Sn(CH₃)₄ | Organotin compound; used as a reagent |

Stannane, tetrachloro-, pentahydrate is unique due to its pentahydrate form and strong Lewis acidity compared to other tin compounds. Its ability to act as both an acid and a precursor for various organotin compounds makes it particularly valuable in both academic research and industrial applications .

Physical Description

GHS Hazard Statements

H314 (97.56%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive